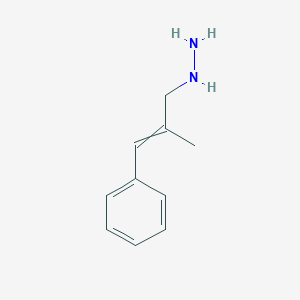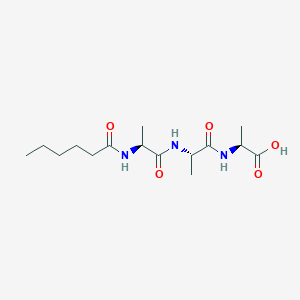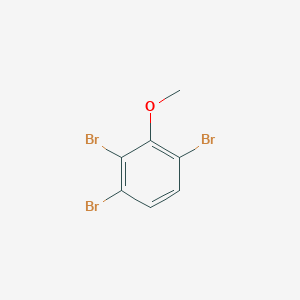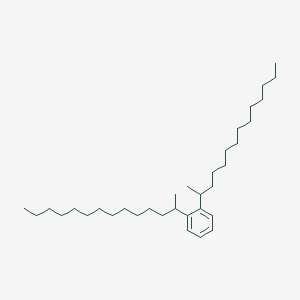
3-Butyloxane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyloxane-2,6-dione is an organic compound with the molecular formula C8H12O3 It is a heterocyclic compound containing a six-membered ring with two carbonyl groups at positions 2 and 6, and a butyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyloxane-2,6-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a butyl-substituted malonic acid derivative, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Another method involves the use of a biocatalyst to convert L-glutamine to the desired compound. This enzymatic approach provides a more environmentally friendly and efficient route to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The biocatalytic approach is gaining popularity due to its sustainability and lower environmental footprint.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butyloxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Butyloxane-2,6-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its carbonyl groups are reactive sites that can participate in various chemical reactions, leading to the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, commonly used as a protecting group in organic synthesis.
Meldrum’s Acid: A six-membered ring with two carbonyl groups, similar to 3-Butyloxane-2,6-dione, but with different substituents and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a butyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
93273-34-8 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-butyloxane-2,6-dione |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-7-5-6-8(10)12-9(7)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
KDCXOEFSUDELNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
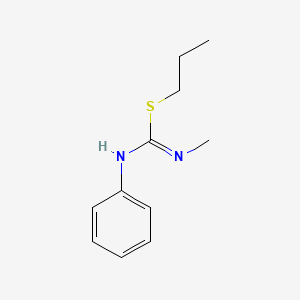

![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
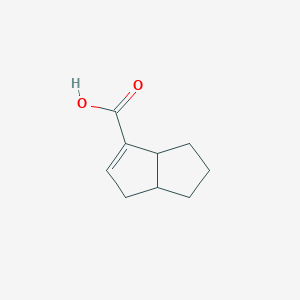
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
